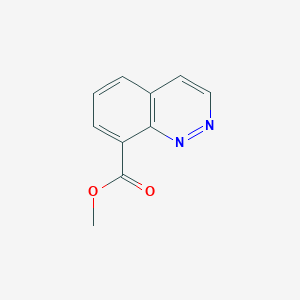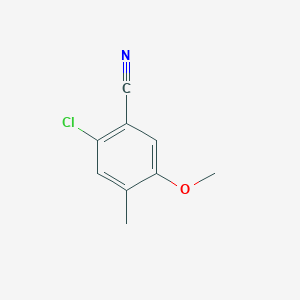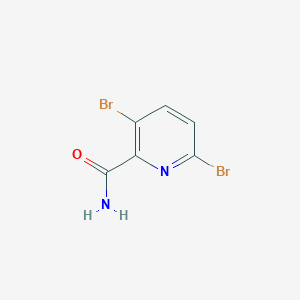
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine is a compound that features an imidazole ring, a sulfur atom, and an amine group Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
準備方法
The synthesis of 1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1H-imidazole-2-thiol and 2-bromo-1-butylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated thiol group attacks the carbon atom bonded to the bromine in 2-bromo-1-butylamine, resulting in the formation of this compound.
化学反応の分析
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
科学的研究の応用
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its imidazole ring.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The sulfur atom can also form covalent bonds with cysteine residues in proteins, leading to the modification of protein function.
類似化合物との比較
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine can be compared with other imidazole-containing compounds:
1-Methylimidazole: Lacks the sulfur and amine groups, making it less versatile in terms of chemical reactivity.
2-Mercaptoimidazole: Contains a thiol group but lacks the butan-2-amine moiety, limiting its applications in certain reactions.
Histidine: An amino acid with an imidazole side chain, but it has different biological roles and reactivity due to its structure.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
特性
分子式 |
C8H15N3S |
|---|---|
分子量 |
185.29 g/mol |
IUPAC名 |
1-(1-methylimidazol-2-yl)sulfanylbutan-2-amine |
InChI |
InChI=1S/C8H15N3S/c1-3-7(9)6-12-8-10-4-5-11(8)2/h4-5,7H,3,6,9H2,1-2H3 |
InChIキー |
ZRHVLMAJGGYGEN-UHFFFAOYSA-N |
正規SMILES |
CCC(CSC1=NC=CN1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)

![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)
![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)





